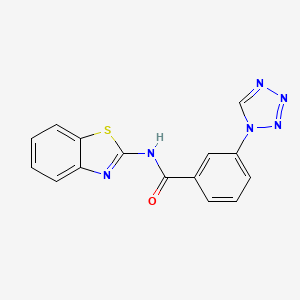
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential for the treatment of various cancers and autoimmune diseases. In
Mécanisme D'action
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and activation of immune cells. By inhibiting BTK, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide prevents the activation of B-cells and other immune cells, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has been shown to have a high degree of selectivity for BTK, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability, making it a promising candidate for oral administration. In addition, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has a relatively short half-life, which may reduce the risk of toxicity and side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide is its high degree of selectivity for BTK, which makes it a promising candidate for the treatment of various cancers and autoimmune diseases. However, there are also limitations to its use in lab experiments, including the need for further studies to determine the optimal dosing and administration schedule.
Orientations Futures
There are several potential future directions for the research and development of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide. These include the exploration of its use in combination with other drugs for the treatment of cancer and autoimmune diseases, as well as the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Further studies are also needed to determine the optimal dosing and administration schedule for 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide, as well as its long-term safety and efficacy in humans.
In conclusion, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its high degree of selectivity for BTK and good oral bioavailability make it a promising candidate for further research and development. However, further studies are needed to determine the optimal dosing and administration schedule, as well as its long-term safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde and 2-chlorothiophene in the presence of a base to form an intermediate product. This intermediate is then reacted with sulfonamide and chlorinating agent to produce the final product, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide. The synthesis of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has been optimized to produce high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S2/c1-17-9-4-3-8(7-10(9)18-2)14-20(15,16)12-6-5-11(13)19-12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQILIHBMVATFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(phenylsulfonyl)-N'-[1-(4-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B5702823.png)

![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)
![4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5702840.png)

![methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5702842.png)
![4-[(3,3-diphenylpropanoyl)amino]benzoic acid](/img/structure/B5702850.png)

![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)
![ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)
![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)